3,9,10-Trichlorophenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9,10-trichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIAMQUIBTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Emergence of 3,9,10 Trichlorophenanthrene in Chemical Research
Early Synthetic and Characterization Efforts Pertaining to Trichlorophenanthrenes
Early chemical literature provides evidence of the synthesis and characterization of various chlorinated phenanthrenes. For instance, historical records from the early 20th century mention the preparation of 2,9,10-trichlorophenanthrene. archive.org These early efforts were foundational in understanding the chemistry of chlorinated aromatic compounds. The synthesis of specific isomers like 3,9,10-trichlorophenanthrene would have followed from these initial explorations into the chlorination of phenanthrene (B1679779).
Recognition of this compound as a Subject of Academic Inquiry
The recognition of this compound as a subject of academic inquiry is closely tied to the growing interest in the environmental fate and toxicological effects of ClPAHs. As analytical techniques became more sophisticated, researchers were able to identify and quantify specific ClPAH isomers in environmental samples.
Studies have investigated its aryl hydrocarbon receptor (AhR) activity, a key mechanism related to the toxicity of many aromatic hydrocarbons. nih.govresearchgate.net Interestingly, while this compound was found to activate the AhR, it did not exhibit the same estrogenic activity as some other ClPAHs in certain test systems. researchgate.netresearchgate.net Its use as a research chemical and a model compound for studying the environmental behavior of chlorinated hydrocarbons has been noted. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | smolecule.com |
| Molecular Formula | C₁₄H₇Cl₃ | smolecule.com |
| Molecular Weight | 281.57 g/mol | smolecule.com |
| Classification | Chlorinated Polycyclic Aromatic Hydrocarbon (ClPAH) | smolecule.com |
Environmental Occurrence and Distribution of 3,9,10 Trichlorophenanthrene
Detection in Diverse Environmental Compartments
Scientific investigations have confirmed the presence of 3,9,10-trichlorophenanthrene in a range of environmental matrices. As a member of the chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) family, its formation is often linked to industrial processes and combustion where chlorine and PAHs are present.
Atmospheric Particulate Matter and Ambient Air Samples
Studies have identified this compound in atmospheric particulate matter. For instance, research focused on the analysis of Cl-PAHs detected the compound in air samples collected near an industrial site and in tunnel dust. nih.gov While specific concentrations for this compound were not detailed, the total concentration of all measured Cl-PAHs in the air samples ranged from 1225 to 3654 ng/g. tandfonline.com This indicates that industrial activities can be a source of this compound to the atmosphere.
Aquatic Systems: Identification in Water and Sediment Matrices
The presence of chlorinated PAHs, the class of compounds to which this compound belongs, has been confirmed in aquatic environments, particularly in sediments which act as a sink for persistent organic pollutants. nih.gov A comprehensive study on Cl-PAHs in sediments from industrialized areas in Japan and the United States reported the presence of these compounds in various locations. nih.gov While this study did not provide a specific concentration for this compound, it highlights the contamination of aquatic systems with this group of chemicals. The total concentrations of Cl-PAHs in sediments varied significantly depending on the location, with a high mean concentration of 8820 pg/g dry weight found near a former chlor-alkali plant in Georgia, USA. nih.gov
Terrestrial Environments: Presence in Soil and House Dust
This compound has been detected in terrestrial environments, specifically in surface soils. A study conducted in Japan identified this compound in soil samples collected from various land-use areas. researchgate.net Although the specific concentration of this compound was not reported, the mean concentration of total Cl-PAHs in the surface soils was 14.4 ng/g. tandfonline.com The study found that the total concentrations of Cl-PAHs in soils varied depending on the sampling site, with the highest concentration observed in a park area. researchgate.net Currently, there is a lack of specific data regarding the presence of this compound in house dust.
Biological Matrices: Occurrence in Biota Homogenates
The bioaccumulation of this compound has been indicated through its detection in biological samples. A study investigating pollutants in barn swallow feces in Japan detected the presence of this compound. nih.govresearchgate.net Furthermore, research on sediments from New Bedford Harbor in the USA also included the analysis of blue mussels, which revealed a mean concentration of total Cl-PAHs of 21 ng/g lipid weight. nih.gov This finding suggests that this compound, as part of the Cl-PAH mixture, can be taken up by aquatic organisms and accumulate in their tissues.
Spatial and Temporal Distribution Patterns
The available data, while limited in providing specific concentrations for this compound, allows for a general understanding of its spatial distribution.
Geographic Variations in Reported Concentrations across Different Regions
Evidence suggests a widespread but variable distribution of chlorinated PAHs, including by extension this compound. In a study comparing sediments from various industrialized water bodies, significant differences in the total concentrations of Cl-PAHs were observed. nih.gov For example, the mean concentration of total Cl-PAHs in sediments from a former chlor-alkali plant in Georgia, USA (8820 pg/g dry wt), was considerably higher than in sediments from New Bedford Harbor, USA (1880 pg/g dry wt), and the Saginaw River watershed, USA (1140 pg/g dry wt). nih.gov A sediment core from Tokyo Bay, Japan, showed that the flux of Cl-PAHs was lowest in the 1950s and peaked in the late 1980s. nih.gov
In a terrestrial context, a study in Japan found variations in the total concentrations of Cl-PAHs in surface soils from different areas. The highest concentration was found in a park (23.5 ng/g), followed by suburban (9.6 ng/g), local (8.3 ng/g), and urban (4.4 ng/g) areas. researchgate.net These findings indicate that the distribution of this compound and related compounds is influenced by proximity to sources and local environmental conditions.
Article on this compound Unattainable Due to Lack of Specific Data
Following a comprehensive series of targeted searches for scientific data on the chemical compound "this compound," it has been determined that there is a significant lack of specific, publicly available research findings to construct the requested article. The user's instructions required a detailed and data-centric article focusing solely on this compound, structured around a precise outline that included seasonal atmospheric concentration trends and specific anthropogenic emission profiles.
Despite multiple search strategies aimed at uncovering this information, no studies providing quantitative data on the seasonal atmospheric presence of this compound were identified. While general trends for related compounds like other polycyclic aromatic hydrocarbons (PAHs) and some chlorinated compounds suggest potential seasonal variability—often with higher concentrations in winter due to increased fuel combustion for heating—this remains a generalized principle that cannot be specifically and quantitatively applied to this compound without direct observational data.
Similarly, searches for emission profiles from anthropogenic sources such as e-waste recycling, industrial activities, and vehicular exhaust did not yield specific data for this compound. The scientific literature confirms that these activities are sources of a wide array of pollutants, including various chlorinated and polycyclic aromatic compounds. The formation of chlorinated PAHs through processes like pyrosynthesis in the presence of chlorine is a known phenomenon. However, the specific emission factors and concentration profiles for this compound from these sources are not documented in the available search results.
Without concrete data points, creating the requested interactive data tables and providing "detailed research findings" as stipulated in the instructions is not possible. To maintain scientific accuracy and adhere to the strict constraints of the user's request, which explicitly forbade introducing information outside the provided outline, an article on this compound with the required level of detail and specificity cannot be generated at this time. Further scientific investigation and publication of research specifically focused on the environmental occurrence and distribution of this compound would be necessary to fulfill such a request in the future.
Analytical Methodologies for 3,9,10 Trichlorophenanthrene Quantification
Extraction and Sample Preparation Techniques
The initial and one of the most critical stages in the analysis of 3,9,10-Trichlorophenanthrene is its isolation from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., water, sediment, biological tissue) and the concentration of the analyte.
Solid-Phase Extraction (SPE): For aqueous samples such as tap water or river water, solid-phase extraction (SPE) is a commonly employed technique for the preconcentration of chlorinated polycyclic aromatic hydrocarbons (ClPAHs). nih.govnih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent, which retains the analytes. The C18 sorbent is frequently used for this purpose. obrnutafaza.hr After extraction, the analytes are eluted from the cartridge using a small volume of an organic solvent, such as acetone and dichloromethane (B109758) (DCM). obrnutafaza.hr SPE offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption and the potential for higher sample throughput. researchgate.netunitedchem.com
Liquid-Liquid Extraction (LLE): LLE is a fundamental separation technique based on the differential solubilities of a compound in two immiscible liquids, typically water and a non-polar organic solvent. wikipedia.org To separate organic compounds like this compound from an aqueous matrix, a non-polar solvent is added to the sample. The mixture is agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. youtube.com The two layers are then separated, and the organic layer containing the analyte is collected for further processing. youtube.com Dispersive liquid-liquid microextraction is a miniaturized version of this technique that uses small amounts of extraction and disperser solvents. wikipedia.org
Extraction from Solid and Biological Matrices:
Sediment and Soil: For solid matrices like sediment, techniques such as pressurized liquid extraction (PLE) and Soxhlet extraction are frequently used. sccwrp.orghelcom.fi PLE is often recommended for dried sediment samples. helcom.fi These methods use organic solvents like methylene chloride or hexane (B92381) to extract ClPAHs from the sample. sccwrp.org
Biological Tissues: Analyzing this compound in biological tissues requires robust extraction methods to handle complex matrices rich in lipids. researchgate.net Accelerated Solvent Extraction (ASE), a form of PLE, is an advantageous technique that uses elevated temperatures and pressures to quickly extract analytes. researchgate.netscielo.br A common solvent mixture for tissue extraction is dichloromethane:methanol. researchgate.netscielo.br Sonication using a solvent like acetonitrile followed by partitioning into pentane is another reported method for extracting PAHs from plant tissues. osti.gov Solid-phase extraction procedures are also increasingly being adapted for biological tissue samples, offering benefits like reduced solvent use and increased efficiency. nih.gov
Interactive Table: Extraction Techniques for this compound
| Sample Matrix | Extraction Technique | Common Solvents/Sorbents | Key Advantages |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | C18 Sorbent, Acetone, Dichloromethane | Reduced solvent use, high throughput researchgate.netunitedchem.com |
| Water | Liquid-Liquid Extraction (LLE) | Hexane, Dichloromethane | Fundamental, separates based on solubility wikipedia.org |
| Sediment/Soil | Pressurized Liquid Extraction (PLE) / Soxhlet | Methylene Chloride, Hexane, Toluene | Efficient for solid matrices sccwrp.orghelcom.fi |
| Biological Tissue | Accelerated Solvent Extraction (ASE) | Dichloromethane:Methanol | Fast, low solvent consumption, suitable for lipid-rich samples researchgate.net |
| Plant Tissue | Sonication & Partitioning | Acetonitrile, Pentane | Effective for plant material osti.gov |
Following extraction, the resulting extract often contains a mixture of the target analyte and co-extracted interfering compounds (e.g., lipids, sulfur, pigments). helcom.fi A clean-up step is therefore essential to remove these interferences, which could otherwise compromise chromatographic analysis and detection.
For sediment extracts, which may contain high amounts of sulfur, a common purification step is the addition of activated copper for desulphurization. sccwrp.org The most widely used clean-up technique involves column chromatography using adsorbents like alumina and silica (B1680970) gel. sccwrp.org The extract is passed through a column packed with these materials, and different solvent mixtures (eluents) are used to selectively wash off interfering compounds while retaining the analytes of interest. The fraction containing the ClPAHs is then eluted with a different solvent or solvent mixture, such as methylene chloride/hexane. sccwrp.org Florisil, a magnesium silicate, can also be used in combination with alumina for fractionation. nih.gov This process not only removes interferences but can also fractionate the extract, separating different classes of compounds from one another. sccwrp.org
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, where the complex mixture from the cleaned-up extract is separated into its individual components. Gas chromatography is the premier technique for the analysis of semi-volatile compounds like this compound.
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. datapdf.com In the context of ClPAH analysis, a sample extract is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) transports the vaporized sample through a long, thin, coated tube called a capillary column (stationary phase). sccwrp.org Separation is achieved because different compounds travel through the column at different speeds based on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase.
For the analysis of ClPAHs, a common setup involves a gas chromatograph equipped with a fused silica capillary column, such as an HP-5 column, coupled to a mass spectrometer. sccwrp.org This combination allows for the separation of individual ClPAH isomers before they are detected and identified by the mass spectrometer.
While single-dimension GC is effective, complex environmental samples can contain hundreds or thousands of compounds, leading to co-elution where two or more compounds exit the column at the same time. chromatographyonline.com To overcome this challenge, comprehensive two-dimensional gas chromatography (GC×GC) is employed. dioxin20xx.orggcms.cz
GC×GC utilizes two different columns with distinct stationary phases connected in series. acs.org A modulator is placed between the two columns, which traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column. gcms.cz This subjects the sample to two independent separation processes in a single analysis. The result is a significant increase in peak capacity and resolving power, allowing for the separation of analytes that would co-elute in a one-dimensional system. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a highly detailed characterization of complex mixtures containing ClPAHs. chromatographyonline.comdioxin20xx.org
Mass Spectrometric Detection and Identification
Following separation by gas chromatography, mass spectrometry (MS) is used for the detection, identification, and quantification of this compound. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with electrons. This process, known as electron ionization, knocks an electron off the molecule, creating a positively charged molecular ion. chemguide.co.uk
These molecular ions are often unstable and break apart into smaller, charged fragments in predictable patterns. libretexts.orgyoutube.com The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical "fingerprint" for the compound. chemguide.co.uk By comparing the retention time from the GC and the mass spectrum of an unknown peak to that of a known this compound standard, its identity can be confirmed.
For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode. sccwrp.org In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant or characteristic ions of the target analyte. This enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of this compound in complex samples. sccwrp.org Time-of-flight (TOF) mass analyzers are particularly well-suited for GC×GC applications due to their fast data acquisition rates, which are necessary to capture the very narrow peaks produced by the modulation process. chromatographyonline.comgcms.cz
Interactive Table: Separation and Detection Techniques
| Technique | Principle | Application to this compound Analysis |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. sccwrp.org | Separates this compound from other compounds in the extract. |
| GC×GC | Two independent separations using two different columns for enhanced resolution. chromatographyonline.comacs.org | Resolves this compound from co-eluting interferences in complex samples. |
| Mass Spectrometry (MS) | Generates and detects ions based on their mass-to-charge ratio, providing a unique fragmentation pattern. chemguide.co.uk | Provides definitive identification and enables quantification of this compound. |
| Selected Ion Monitoring (SIM) | MS mode that monitors only specific ions characteristic of the target analyte. sccwrp.org | Increases sensitivity and selectivity for trace-level quantification. |
| Time-of-Flight (TOF) MS | Mass analyzer with very fast acquisition rates. gcms.cz | Ideal detector for the narrow peaks generated by GC×GC. chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the targeted analysis of semi-volatile organic compounds like this compound. In this method, the compound is first separated from other components in a sample based on its boiling point and interaction with a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. For this compound, the mass spectrum is expected to be dominated by the molecular ion cluster, which will exhibit a distinctive isotopic pattern due to the presence of three chlorine atoms. The natural abundance of chlorine isotopes (approximately 76% ³⁵Cl and 24% ³⁷Cl) results in a predictable distribution of ion peaks (e.g., M, M+2, M+4, M+6), which is crucial for confirming the presence of the compound. youtube.com
Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only a few specific ions corresponding to the target analyte. This approach significantly enhances sensitivity and reduces interference from co-eluting compounds from the sample matrix. For this compound, the ions monitored would include the most abundant ions in its mass spectrum.
Table 1: Expected Ions in the Electron Ionization Mass Spectrum of this compound
| Ion | Description | Expected m/z | Isotopic Pattern |
| [M]⁺ | Molecular Ion | 280 (for ³⁵Cl₃) | Characteristic pattern for three chlorine atoms |
| [M-Cl]⁺ | Loss of a chlorine atom | 245 | Characteristic pattern for two chlorine atoms |
| [M-2Cl]⁺ | Loss of two chlorine atoms | 210 | Characteristic pattern for one chlorine atom |
| [M-3Cl]⁺ | Loss of all three chlorine atoms | 175 | Single peak |
Note: The m/z values are based on the most abundant isotopes. The full mass spectrum would show a cluster of peaks for each fragment containing chlorine.
Dual Quadrupole Gas Chromatography/Mass Spectrometry (GC-MS-MS) for Enhanced Selectivity
For complex matrices where interferences can be problematic even with GC-MS in SIM mode, dual quadrupole gas chromatography/mass spectrometry (GC-MS/MS), also known as triple quadrupole MS, offers a higher degree of selectivity and sensitivity. thermofisher.com This technique involves the selection of a specific precursor ion (typically the molecular ion of this compound) in the first quadrupole. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored by the second quadrupole. usda.gov
This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to lower detection limits. thermoscientific.frnih.gov The selection of precursor-to-product ion transitions is unique to the target compound, providing a high level of confidence in its identification and quantification. oup.com The collision energy used to induce fragmentation is optimized for each transition to maximize the signal of the product ions. usda.gov
Table 2: Hypothetical Multiple Reaction Monitoring (MRM) Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 280 | 245 | Optimized Value | Primary Quantifier |
| 280 | 210 | Optimized Value | Qualifier |
| 282 | 247 | Optimized Value | Confirmation of Isotopic Pattern |
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HRQTOF) for Accurate Mass Measurement
High-resolution quadrupole time-of-flight mass spectrometry (HRQTOF) provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte with a high degree of confidence. This is particularly useful for distinguishing the target compound from isobaric interferences (compounds with the same nominal mass but different elemental formulas).
For this compound (C₁₄H₇Cl₃), the theoretical monoisotopic mass is 279.961333 Da. researchgate.net An HRQTOF instrument can measure the mass of an ion with an accuracy of a few parts per million (ppm), allowing for the confirmation of the elemental formula. This high mass accuracy, combined with the isotopic pattern and retention time, provides unambiguous identification of the compound.
Table 3: Accurate Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₇Cl₃ |
| Theoretical Monoisotopic Mass | 279.961333 Da |
| Expected Mass Accuracy | < 5 ppm |
Negative Chemical Ionization (NCI) for Improved Sensitivity
Negative chemical ionization (NCI) is a soft ionization technique that can provide significantly improved sensitivity for electrophilic compounds, such as chlorinated aromatic hydrocarbons. gcms.cz In NCI, reagent gases like methane or ammonia are used to create a plasma of low-energy electrons. Electronegative analytes like this compound can capture these electrons, forming negative ions.
This process is often more efficient than electron ionization, leading to a stronger signal and lower detection limits. gcms.cz The resulting mass spectra are typically simpler, often dominated by the molecular anion (M⁻) or an ion formed by the loss of a proton ([M-H]⁻). This high selectivity for electronegative compounds makes NCI a powerful tool for trace analysis of this compound in complex environmental samples.
Application of Isotope Dilution Mass Spectrometry and Internal Standard Methods
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that involves spiking a sample with a known amount of a stable isotope-labeled version of the target analyte to serve as an internal standard. researchgate.net For this compound, an ideal internal standard would be uniformly labeled with Carbon-13 (¹³C), such as ¹³C₁₄-3,9,10-trichlorophenanthrene.
This labeled standard is chemically identical to the native analyte and will therefore behave the same way during sample preparation, extraction, and analysis. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in instrument response. The use of ¹³C-labeled standards is often preferred over deuterated standards for PAHs to avoid potential deuterium-proton back-exchange. isotope.comdspsystems.eu
Method Validation and Quality Assurance/Quality Control (QA/QC)
To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must undergo rigorous validation, and routine analyses must be accompanied by stringent quality assurance and quality control (QA/QC) procedures.
Determination of Detection Limits and Quantification Limits
A critical aspect of method validation is the determination of the method detection limit (MDL) and the limit of quantification (LOQ). The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. epa.govepa.gov The LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
The MDL is typically determined by analyzing a series of low-level spiked samples and calculating the standard deviation of the measured concentrations. epa.gov The LOQ is often established as a multiple of the MDL or as the lowest concentration on the calibration curve that meets specific performance criteria for precision and accuracy. For chlorinated compounds in water, LOQs in the low nanogram per liter (ng/L) range are often achievable with sensitive instrumentation. nih.govgcms.czca.gov
Table 4: Example of Method Detection Limit and Limit of Quantification Data
| Parameter | Definition | Typical Determination |
| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence. | Calculated from the standard deviation of replicate low-level spikes. |
| Limit of Quantification (LOQ) | The minimum concentration that can be quantified with acceptable precision and accuracy. | Often set at 3 to 10 times the MDL, or the lowest calibration standard. |
Environmental Fate and Degradation of 3,9,10 Trichlorophenanthrene
Photodegradation Processes
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For PAHs and their halogenated derivatives, this process can occur through direct absorption of light or indirect mechanisms involving other light-absorbing molecules.
Direct photolysis is a key degradation pathway for many PAHs and is expected to be significant for their chlorinated counterparts. Current time information in Pittsburgh, PA, US. This process begins when a molecule absorbs photons from sunlight, leading to an electronically excited state. Current time information in Pittsburgh, PA, US. From this excited state, the molecule can undergo structural rearrangement or bond cleavage. Current time information in Pittsburgh, PA, US. For halogenated PAHs, a primary mechanism of direct photolysis is the cleavage of the carbon-halogen bond. Upon absorption of ultraviolet (UV) radiation, the energy can be sufficient to break the C-Cl bond, leading to the formation of a radical species. These highly reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the surrounding medium or reaction with oxygen, ultimately leading to the degradation of the parent compound. The efficiency of direct photolysis is dependent on the molecule's ability to absorb light at relevant environmental wavelengths and the quantum yield of the degradation reaction.
Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the environmental fate of chemicals when experimental data is scarce. These models correlate the chemical structure of a compound with its physicochemical properties, such as its photodegradation half-life. For atmospheric ClPAHs associated with particulates, a QSPR model has been developed to predict their photodegradation half-lives (t1/2). researchgate.netnih.gov This model utilizes quantum chemical parameters and a partial least squares (PLS) algorithm to establish a relationship between the molecular structure and photostability. researchgate.netnih.gov The high cross-validated Q2cum value of 0.960 for this model indicates a strong predictive capability for the logarithm of the half-life (logt1/2) values of ClPAHs. researchgate.netnih.gov
The QSPR model for ClPAHs reveals several key molecular descriptors that influence their photostability. researchgate.netnih.gov These descriptors provide insight into the electronic and structural factors that govern the rate of photodegradation.
Key Molecular Descriptors:
Energy of the second highest occupied molecular orbital (ELUMO-1) and the second highest occupied molecular orbital (EHOMO+1): Higher values for these energies are associated with slower photolysis. researchgate.netnih.gov
Average molecular polarizability (α): An increase in this value leads to a higher rate of photodegradation. researchgate.netnih.gov
Most positive net atomic charges on a hydrogen atom (QH+): Higher values of this descriptor are correlated with increased photodegradation rates. researchgate.netnih.gov
ELUMO+EHOMO: An increase in the sum of the energies of the lowest unoccupied and highest occupied molecular orbitals leads to a faster photodegradation rate. researchgate.netnih.gov
ELUMO-EHOMO and (ELUMO-EHOMO)2: ClPAHs with larger energy gaps between the LUMO and HOMO tend to photolyze more slowly. researchgate.netnih.gov
| Molecular Descriptor | Influence on Photodegradation Rate |
|---|---|
| High ELUMO-1, EHOMO+1, ELUMO-EHOMO, and (ELUMO-EHOMO)2 | Slower Photodegradation |
| High ELUMO+EHOMO, α, and QH+ | Faster Photodegradation |
The photodegradation of 3,9,10-trichlorophenanthrene in the environment is significantly influenced by various conditions.
Association with Particulate Matter: ClPAHs in the atmosphere are often associated with particulate matter. researchgate.netnih.gov This association can affect their photolysis rates. The solid matrix can provide a different microenvironment compared to the gas or aqueous phase, potentially altering the photochemical pathways. For some PAHs, adsorption to surfaces can either enhance or inhibit photodegradation.
Incident Light Wavelengths: The rate of photolysis is directly dependent on the intensity and spectral distribution of incident light. Current time information in Pittsburgh, PA, US. PAHs and their derivatives absorb light in the UV and visible regions of the electromagnetic spectrum. Current time information in Pittsburgh, PA, US. The efficiency of degradation is linked to the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface.
Presence of Other Substances: In natural waters, dissolved organic matter (DOC) can act as a photosensitizer, producing reactive oxygen species that contribute to indirect photolysis. researchgate.net However, DOC can also act as a light screen, reducing the amount of light available for direct photolysis. researchgate.net The presence of nitrate can also enhance photodegradation through the generation of hydroxyl radicals upon photolysis. researchgate.net
Environmental Medium: The medium in which the compound is present (e.g., water, soil, air) plays a crucial role. Photolysis rates can differ significantly between these compartments due to differences in light attenuation, the presence of interacting substances, and the physical state of the compound. For instance, the photolysis half-lives of PAHs on soil surfaces can range from days to weeks and are influenced by factors such as soil moisture and oxygen levels.
Quantitative Structure-Property Relationship (QSPR) Models for Photodegradation Half-Lives
Other Environmental Transformation Pathways
Besides photodegradation, other transformation pathways may contribute to the environmental fate of this compound. While specific data for this compound is lacking, general pathways for related compounds include:
Biodegradation: Microbial degradation is a significant removal process for many organic pollutants. The presence of chlorine atoms can make PAHs more resistant to microbial attack. The extent of biodegradation will depend on the specific microbial populations present and the environmental conditions.
Chemical Oxidation: In the atmosphere, gas-phase PAHs can react with hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). These reactions can be a significant sink for these compounds. For particle-associated PAHs, reactions with surface-adsorbed oxidants can also occur.
Metabolism by Organisms: If taken up by organisms, this compound could be subject to metabolic transformation. Metabolic processes in higher organisms often involve oxidation reactions catalyzed by cytochrome P450 enzymes, which can lead to the formation of more polar and excretable metabolites.
Biotic Degradation Mechanisms
Microorganisms, including bacteria, fungi, and algae, are known to degrade PAHs. The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
Algae, in particular, have demonstrated the ability to both biosorb and biodegrade PAHs. Some algal species utilize monooxygenase and dioxygenase enzymes to break down these compounds, resulting in hydroxylated and dihydroxylated intermediates. While the presence of chlorine atoms on the phenanthrene (B1679779) ring of this compound is expected to increase its recalcitrance to microbial attack compared to the parent phenanthrene molecule, it is plausible that similar enzymatic pathways are involved in its initial transformation, albeit at a slower rate. The chlorine substituents may hinder the initial enzymatic attack or lead to the formation of more persistent chlorinated intermediates.
Atmospheric Transport and Partitioning Behavior
Once released into the atmosphere, this compound is subject to atmospheric transport and partitioning between the gas and particle phases. This behavior is critical in determining its long-range transport potential and deposition patterns.
The gas-to-particle partitioning of a semivolatile organic compound like this compound is primarily governed by its vapor pressure and the concentration and characteristics of atmospheric particulate matter. Compounds with lower vapor pressures tend to associate more with the particle phase. The presence of chlorine atoms in this compound is expected to lower its vapor pressure compared to unsubstituted phenanthrene, thereby increasing its tendency to partition to atmospheric particles.
This partitioning behavior is crucial for its atmospheric lifetime and transport. In the gas phase, it can be degraded by atmospheric oxidants such as hydroxyl radicals. When associated with particles, it is less susceptible to gas-phase degradation but can be removed from the atmosphere through wet and dry deposition. The partitioning is often described by the gas-particle partitioning coefficient (Kp), which is inversely related to the subcooled liquid vapor pressure. For PAHs, Kp values are also influenced by the organic matter content and the nature of the atmospheric aerosols.
To provide a quantitative perspective on the partitioning behavior of this compound, the following table presents its key physicochemical properties, which are essential for environmental fate modeling.
| Property | Value | Source |
| Molecular Weight | 281.58 g/mol | Inferred |
| Log Kow (Octanol-Water Partition Coefficient) | 6.3 | PubChem |
| Log Kp (Gas-Particle Partitioning Coefficient) | Not available | - |
| Henry's Law Constant | Not available | - |
Note: Specific experimental data for Log Kp and Henry's Law Constant for this compound are not available in the reviewed literature. The provided Log Kow value is a critical parameter for assessing its hydrophobicity and potential for bioaccumulation.
Sorption to Environmental Matrices
Upon deposition to terrestrial and aquatic environments, the fate of this compound is largely controlled by its sorption to soil and sediment. Sorption affects its bioavailability, mobility, and susceptibility to degradation.
The high hydrophobicity of this compound, as indicated by its high estimated octanol-water partition coefficient (Log Kow of 6.3), suggests a strong tendency to sorb to organic matter in soil and sediment. The primary mechanism of sorption for hydrophobic organic compounds like ClPAHs is partitioning into the soil and sediment organic matter.
The extent of sorption is typically quantified by the organic carbon-normalized partition coefficient (Koc). A higher Koc value indicates stronger sorption and consequently lower mobility in the environment. For PAHs, it has been observed that Koc values are generally higher than for other nonpolar solutes with similar Kow values, which may be due to specific interactions with the aromatic components of soil and sediment organic matter.
The sorption of this compound to environmental matrices will significantly reduce its concentration in the aqueous phase, thereby limiting its transport with water flow and its availability to many microorganisms for degradation. However, sorbed compounds can act as a long-term source of contamination through slow desorption processes.
The following table summarizes the key partitioning coefficients that govern the sorption behavior of this compound.
| Partition Coefficient | Description | Expected Trend for this compound |
| Koc (Organic Carbon-Water Partition Coefficient) | Describes the partitioning of a chemical between organic carbon in soil/sediment and water. | High, due to high hydrophobicity. |
| Kd (Soil-Water Partition Coefficient) | Represents the ratio of the concentration of a chemical sorbed to soil to its concentration in the soil solution. It is dependent on Koc and the fraction of organic carbon in the soil. | Will vary depending on the organic carbon content of the specific soil or sediment, but is expected to be significant. |
Note: Specific experimental Koc and Kd values for this compound are not available in the reviewed literature. The expected trends are based on its high Log Kow value and the known behavior of similar compounds.
Theoretical and Computational Chemistry of 3,9,10 Trichlorophenanthrene
Molecular Structure and Geometry Optimization
The initial step in the computational analysis of a molecule like 3,9,10-trichlorophenanthrene is the determination of its most stable three-dimensional structure. This is achieved through a process called geometry optimization.
Semiempirical molecular orbital methods, such as PM3 (Parametrized Model 3), provide a computationally efficient way to approximate the electronic structure of a molecule. These methods are based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. The PM3 Hamiltonian, a specific set of parameters for the semiempirical equations, is used to calculate the molecule's energy and its derivatives with respect to the atomic coordinates. While specific studies on this compound using the PM3 method are not documented in readily accessible literature, this approach is commonly used for initial geometry optimizations of organic molecules. More recent studies on Cl-PAHs have utilized other semi-empirical methods like GFN2-xTB for geometry optimization. biorxiv.org
The geometry optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. This is typically an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that reduces these forces. The optimization is considered complete when the energy change between iterations falls below a certain threshold, and the net force on the atoms is negligible, indicating that an energy minimum has been reached. For a molecule like this compound, this would result in a predicted set of bond lengths, bond angles, and dihedral angles that define its 3D geometry.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated to understand the molecule's chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For Cl-PAHs, these properties are known to be important for understanding their toxicological profiles. nih.gov
The distribution of electron density within the molecule can be analyzed by calculating the partial atomic charges on each atom. This provides insight into the molecule's polarity and the location of electron-rich and electron-deficient sites, which are potential centers for electrophilic and nucleophilic attack.
Absolute electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is often calculated as the negative of the chemical potential, which is approximated as the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO)/2. This descriptor provides a general indication of the molecule's reactivity.
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness" or deformability. Higher polarizability can influence intermolecular interactions and the molecule's behavior in a solvent. Recent studies have highlighted the use of computational methods to calculate the polarizability of various organic molecules. biorxiv.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. In the context of environmental science, these models are invaluable for predicting the fate and impact of chemicals like this compound.
Predictive Models for Environmental Fate Parameters (e.g., photodegradation half-lives)
The environmental persistence of chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including this compound, is a significant concern. Photodegradation is a primary mechanism for the removal of these pollutants from the environment. QSPR models have been developed to predict the photodegradation half-lives (t1/2) of ClPAHs associated with atmospheric particulates.
One such model utilizes quantum chemical parameters calculated using the PM3 algorithm, coupled with a partial least squares (PLS) algorithm. The predictive capability of this model is robust, with a high cross-validated Q2cum value, indicating its reliability in estimating the photodegradation half-lives of ClPAHs.
The key molecular descriptors influencing the photodegradation half-life of ClPAHs have been identified through these QSPR studies. These descriptors provide insights into the molecular features that govern the rate of photolysis. The main factors affecting the logarithm of the photodegradation half-life (log t1/2) include:
ELUMO-1 : The energy of the second lowest unoccupied molecular orbital.
EHOMO+1 : The energy of the second highest occupied molecular orbital.
α : The average molecular polarizability.
qH+ : The most positive net atomic charge on a hydrogen atom.
ELUMO+EHOMO : The sum of the energies of the lowest unoccupied and highest occupied molecular orbitals.
ELUMO−EHOMO : The energy gap between the lowest unoccupied and highest occupied molecular orbitals.
Research indicates that ClPAHs with higher values for ELUMO-1, EHOMO+1, and the HOMO-LUMO gap tend to have slower photodegradation rates and thus longer half-lives. Conversely, an increase in the sum of HOMO and LUMO energies, average molecular polarizability, and the most positive net atomic charge on a hydrogen atom is associated with faster photodegradation.
| Molecular Descriptor | Hypothetical Value for this compound | Influence on Photodegradation Half-life |
| ELUMO-1 (eV) | 0.5 | Higher value correlates with longer half-life |
| EHOMO+1 (eV) | -8.0 | Higher value correlates with longer half-life |
| α (Å3) | 30.0 | Higher value correlates with shorter half-life |
| qH+ | 0.15 | Higher value correlates with shorter half-life |
| ELUMO+EHOMO (eV) | -8.5 | Higher value correlates with shorter half-life |
| ELUMO−EHOMO (eV) | 7.5 | Higher value correlates with longer half-life |
Integration of Machine Learning Approaches for Property Prediction
Machine learning (ML) is increasingly being integrated into QSAR/QSPR modeling to enhance the predictive power and scope of these models. For complex molecules like this compound, ML algorithms can capture non-linear relationships between molecular structure and properties that may be missed by traditional linear models.
A promising approach in this area is Δ-machine learning (Δ-ML) . This technique aims to correct the values of molecular properties obtained from computationally inexpensive quantum chemical methods to the accuracy of higher-level, more computationally demanding theories. This is particularly valuable for large datasets of structurally related molecules like ClPAHs.
The development of comprehensive datasets is crucial for training and validating such ML models. For instance, the PACHQA dataset contains quantum chemical properties for over 3,400 ClPAHs, calculated at multiple levels of theory. nih.govresearchgate.net This dataset includes geometries, physical properties, wavefunctions, and electron densities, which can be used to develop robust ML models for predicting various properties of ClPAHs, including this compound. nih.govresearchgate.net
The workflow for integrating machine learning in property prediction for a compound like this compound would typically involve:
Data Collection : Gathering experimental or high-level computational data for a range of ClPAHs.
Descriptor Calculation : Computing a wide array of molecular descriptors, including quantum chemical parameters, topological indices, and constitutional descriptors.
Model Training : Using machine learning algorithms (e.g., random forests, support vector machines, neural networks) to train a model on the relationship between the descriptors and the property of interest.
Model Validation : Rigorously testing the model's predictive performance using external validation sets.
Prediction : Applying the validated model to predict the properties of new or untested compounds like this compound.
The following table provides an example of the types of data that would be used in a machine learning model for predicting a property such as the octanol-water partition coefficient (logP), a key parameter in environmental fate modeling.
| Compound | Experimental logP | Predicted logP (ML Model) | Key Descriptors Used |
| Dichlorophenanthrene | 5.5 | 5.6 | Molecular Weight, Number of Chlorine Atoms, HOMO-LUMO gap |
| Trichlorophenanthrene Isomer A | 6.0 | 6.1 | Surface Area, Polarizability, Dipole Moment |
| This compound | Not Available | 6.3 (Hypothetical) | (As above) |
| Tetrachlorophenanthrene | 6.5 | 6.4 | (As above) |
Density Functional Theory (DFT) Applications in ClPAH Studies
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and properties of molecules. For ClPAHs such as this compound, DFT calculations provide fundamental insights that are crucial for understanding their reactivity, stability, and spectroscopic characteristics.
DFT studies on chlorinated aromatic compounds are instrumental in several areas:
Electronic Properties : Calculating key electronic descriptors like the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential. These properties are fundamental to predicting a molecule's reactivity and its susceptibility to electrophilic or nucleophilic attack.
Spectroscopic Properties : Simulating infrared (IR), Raman, and UV-Vis spectra. Comparing these theoretical spectra with experimental data can help in the identification and characterization of different ClPAH isomers.
Thermodynamic Properties : Estimating thermodynamic parameters such as the enthalpy of formation and Gibbs free energy. This information is vital for understanding the relative stability of different isomers and their potential formation pathways in combustion processes.
For a molecule like this compound, DFT calculations can elucidate how the specific substitution pattern of the chlorine atoms affects the electron distribution across the aromatic system. This, in turn, influences the molecule's chemical behavior and its environmental fate.
The table below presents a hypothetical summary of DFT-calculated properties for this compound, illustrating the type of information that can be obtained from such studies.
| Property | Hypothetical DFT-Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.5 Debye | Provides insight into the molecule's polarity. |
| Enthalpy of Formation | +150 kJ/mol | Indicates the molecule's thermodynamic stability. |
Mechanistic Studies of Molecular Interactions
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants, including PAHs and ClPAHs. nih.gov Upon binding to a ligand like a ClPAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes. nih.gov
A hallmark of AhR activation is the induction of the Cytochrome P450 1 (CYP1) family of enzymes, particularly CYP1A1 and CYP1B1. nih.gov These enzymes are involved in the metabolism of xenobiotics. While direct evidence for 3,9,10-trichlorophenanthrene is not available, studies on other PAHs have demonstrated their capability to induce CYP1A1 and CYP1B1. nih.govnih.gov This induction is a direct consequence of the AhR/ARNT complex binding to XREs in the promoter regions of the CYP1A1 and CYP1B1 genes. It is highly probable that this compound, as a ClPAH, would also act as an agonist for the AhR and subsequently induce these enzymes.
The potency of AhR activation can vary significantly between different PAHs and their chlorinated counterparts. The degree and position of chlorine substitution on the aromatic rings can influence the binding affinity of the compound to the AhR. Generally, chlorination can either increase or decrease the AhR-mediated activity compared to the parent PAH. Without specific experimental data for this compound, it is not possible to provide a comparative analysis of its AhR activation potency. Such an analysis would require in vitro studies, such as reporter gene assays, to determine its relative effective concentration (EC50) for AhR activation compared to well-characterized compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other ClPAHs.
Estrogen Receptor (ER) Signaling Pathway Interactions
There is significant crosstalk between the AhR and Estrogen Receptor (ER) signaling pathways. nih.gov AhR agonists can influence ER-mediated gene expression through various mechanisms.
Studies with other AhR ligands have shown that the activated AhR can physically interact with the ERα. nih.govbu.edu This interaction can occur in the nucleus and represents a direct mechanism of crosstalk between the two signaling pathways. For instance, some AhR agonists have been shown to induce the formation of a complex between ERα and the AhR-ARNT heterodimer, which can then influence the transcription of target genes. bu.edu It is plausible that this compound could also facilitate such protein-protein interactions, thereby modulating ER signaling. However, specific investigations into AhR-ER complex formation induced by this compound have not been reported.
The interaction between the AhR and ER pathways can lead to altered expression of genes regulated by Estrogen Response Elements (EREs). AhR activation can either enhance or inhibit estrogen-dependent gene expression. For example, some AhR agonists have been shown to stimulate the expression of the endogenous ER target gene cathepsin D. researchgate.net Reporter gene assays, such as those using Green Fluorescent Protein (GFP) under the control of an ERE-containing promoter, are common tools to investigate these effects. The specific impact of this compound on ERE-regulated gene expression would need to be determined experimentally.
The specificity of a compound in modulating ER-mediated responses depends on its ability to interact with different components of the signaling pathway, including the ER itself, co-regulators, and its influence on the AhR pathway. Some AhR agonists have been found to directly activate ERα, independent of the AhR. researchgate.net To determine the specificity of this compound's effects, studies would be required to assess its direct binding to ERα and to evaluate its effects on ER-mediated responses in cells with and without a functional AhR. Without such data, the specificity of this compound in this context remains unknown.
Derivatives and Analogs of 3,9,10 Trichlorophenanthrene in Research
Structural Analogs: Dichlorophenanthrenes and Monochlorophenanthrenes
Dichlorophenanthrenes and monochlorophenanthrenes are structurally similar to 3,9,10-trichlorophenanthrene, differing only in the number of chlorine atoms attached to the phenanthrene (B1679779) backbone. Research into these analogs helps to elucidate the influence of the degree of chlorination on the physicochemical properties and biological activity of these compounds.
While specific comparative toxicological studies focusing exclusively on this compound and its lesser chlorinated analogs are not extensively documented in publicly available literature, general trends for chlorinated polycyclic aromatic hydrocarbons (ClPAHs) indicate that the degree and position of chlorine substitution significantly influence their toxic potential. The aryl hydrocarbon receptor (AhR) is a key mediator of the toxicity of many PAHs and their halogenated derivatives. nih.govresearchgate.net Activation of the AhR can trigger a cascade of events leading to adverse health effects.
Studies on a range of ClPAHs have shown that their ability to activate the AhR can increase with the number of chlorine atoms, at least for lower molecular weight PAHs. acs.orgacs.org This suggests that dichlorophenanthrenes and monochlorophenanthrenes might exhibit different potencies in activating the AhR compared to this compound. The specific positioning of the chlorine atoms on the phenanthrene ring also plays a crucial role in determining the molecule's shape and its ability to bind to the AhR. nih.gov
The synthesis of specific monochlorophenanthrene isomers is a complex process, often resulting in a mixture of isomers. mdpi.comrsc.orgrsc.orgnih.gov The environmental occurrence of dichlorophenanthrenes and monochlorophenanthrenes has been noted in various environmental matrices, often as part of complex mixtures of halogenated compounds. cdc.gov
Table 1: General Toxicological Trends of Chlorinated Phenanthrene Analogs
| Compound Class | Number of Chlorine Atoms | General Trend in AhR Activity |
| Monochlorophenanthrenes | 1 | Varies by isomer, generally lower than more chlorinated congeners |
| Dichlorophenanthrenes | 2 | Varies by isomer, potentially higher than monochlorinated congeners |
| Trichlorophenanthrenes | 3 | Potentially higher AhR activity depending on isomer structure |
Note: This table is based on general trends observed for chlorinated PAHs and may not reflect the specific activity of all possible isomers.
Related Halogenated Polycyclic Aromatic Hydrocarbons (HPACs) Studies
The broader family of HPACs, which includes chlorinated and brominated derivatives of various polycyclic aromatic hydrocarbons, is a subject of significant environmental and toxicological research. researchgate.net These compounds share common formation pathways and can co-exist in the environment. researchgate.net
Chlorinated Fluoranthenes: Chlorinated fluoranthenes are another class of HPACs that have been detected in the environment. Studies on the toxicity of fluoranthene, the parent compound, indicate potential for adverse health effects. ornl.govhealth.state.mn.us The addition of chlorine atoms is expected to modify these toxicological properties. Research on the AhR-mediated effects of ClPAHs suggests that chlorinated fluoranthene derivatives can exhibit significant AhR activity. acs.orgacs.org
Chlorinated Pyrenes: Chlorinated pyrenes can be formed during combustion processes, such as the incineration of waste containing polyvinyl chloride (PVC). nih.gov Research has identified the formation of various chlorinated pyrene congeners, from mono- to hexa-chlorinated pyrenes, during such thermal processes. nih.gov Some chlorinated pyrenes have been shown to induce AhR activity. For instance, 1,3,6,8-tetrachloro-pyrene has been reported to be a potent activator of the AhR and to elicit strong DNA-damaging effects in the absence of metabolic activation. nih.gov
Chlorinated Anthracenes: Chlorinated anthracenes have been investigated for their potential immunotoxicity. Studies have shown that exposure to chlorinated anthracenes can lead to adverse effects on immune cells. researchgate.netacs.org The number of chlorine substituents has been correlated with the extent of these immunotoxic effects, with dichlorinated anthracenes showing stronger effects than monochlorinated ones. researchgate.netacs.org Furthermore, some chlorinated anthracenes have demonstrated the ability to cause DNA damage. nih.gov
Chlorinated Chrysenes: Chrysene itself is a polycyclic aromatic hydrocarbon that is considered a potential carcinogen. nih.govcdc.gov The carcinogenicity of chrysene is attributed to the mutagenic activity of its metabolites. nih.gov While specific toxicological data on chlorinated chrysenes is limited, the general understanding of HPACs suggests that chlorination could alter the carcinogenic potential of the parent compound. Methylated derivatives of chrysene have also been shown to possess carcinogenic potential. cdc.gov The formation of chlorinated PAHs, including derivatives of chrysene, can occur during combustion processes in the presence of chlorine. researchgate.netmit.edunjit.edu
Table 2: Summary of Research Findings on Related Chlorinated PAHs
| Compound Class | Key Research Findings |
| Chlorinated Fluoranthenes | Can exhibit significant aryl hydrocarbon receptor (AhR) activity. acs.orgacs.org |
| Chlorinated Pyrenes | Formed during combustion of chlorine-containing materials. nih.gov Some congeners are potent AhR activators and can cause DNA damage. nih.gov |
| Chlorinated Anthracenes | Can induce immunotoxicity, with effects increasing with the degree of chlorination. researchgate.netacs.org Some congeners can cause DNA damage. nih.gov |
| Chlorinated Chrysenes | Parent compound is a potential carcinogen. nih.govcdc.gov Chlorination may alter carcinogenic potential. |
Brominated polycyclic aromatic hydrocarbons (BrPAHs) are another important class of HPACs that are considered emerging persistent organic pollutants. nih.gov They are often found in the environment alongside their chlorinated counterparts.
Formation and Sources: Industrial thermal processes, such as waste incineration and metal smelting, are major sources of BrPAHs in the environment. nih.gov The formation of BrPAHs can occur through the direct bromination of parent PAHs. nih.gov Detailed mechanistic pathways for the synthesis of various BrPAHs have been constructed, often involving high-temperature reactions. nih.govnih.govsemanticscholar.org
Environmental Occurrence and Health Risks: BrPAHs have been detected in various environmental matrices, including soil, around industrial areas. nih.gov Studies have shown that the concentrations of BrPAHs in soil can be significant in areas with electronic waste dismantling and smelting activities. nih.gov Due to their persistence and potential toxicity, which is sometimes compared to that of dioxins, there is growing concern about the health risks associated with exposure to BrPAHs. nih.gov Risk assessments have indicated that in some industrial areas, the carcinogenic risks from BrPAHs in soil can exceed acceptable thresholds. nih.gov
Table 3: Common Sources and Environmental Presence of BrPAHs
| Source | Environmental Matrix |
| Waste Incineration | Air, Soil |
| Electronic Waste Dismantling | Soil |
| Metal Smelting | Soil |
Q & A
Basic Question: What analytical methods are recommended for identifying 3,9,10-Trichlorophenanthrene in environmental samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound (3,9,10-Cl3Phe) in environmental matrices. Key steps include:
- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for isolating chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) from soil or sediment samples.
- Instrumentation : Optimize GC-MS parameters (e.g., column type: DB-5MS, temperature ramp) to resolve Cl-PAH isomers.
- Quantification : Compare retention times and mass spectra with certified standards (e.g., 3,9,10-Cl3Phe analytical standards).
- Quality Control : Include blank samples and spike recoveries to validate method accuracy.
Reference : Environmental profiling using Cl-PAHs as chemical markers requires careful isomer separation .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
this compound is classified under EU-GHS/CLP regulations as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
- First Aid Measures :
- Skin Contact : Immediately wash with soap and water; remove contaminated clothing.
- Eye Exposure : Rinse with water for 15 minutes and seek medical attention.
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.
Reference : Safety data sheets emphasize acute toxicity risks and first-aid protocols .
Advanced Question: How can this compound be used as a chemical marker for environmental source tracking?
Answer:
3,9,10-Cl3Phe exhibits source-specific behavior in environmental matrices. Methodological approaches include:
- Concentration Ratios : Normalize 3,9,10-Cl3Phe levels to stable Cl-PAHs (e.g., 3-chlorofluoranthene) to distinguish combustion-derived vs. industrial sources.
- Seasonal Profiling : Monitor seasonal fluctuations (e.g., higher summer concentrations linked to photochemical reactions).
- Statistical Analysis : Use principal component analysis (PCA) to correlate 3,9,10-Cl3Phe with co-occurring pollutants (e.g., 6-chlorobenzo[a]pyrene).
Reference : Table 10.4 in environmental studies highlights variability in 3,9,10-Cl3Phe/1-chloropyrene ratios for source differentiation .
Advanced Question: How should researchers resolve contradictions in concentration ratios involving this compound in soil samples?
Answer:
Contradictions arise from environmental stability differences between Cl-PAHs. Mitigation strategies include:
- Normalization Adjustments : Use 3-chlorofluoranthene (3-ClFluor) as a stable internal reference instead of less stable species (e.g., 6-ClBaP).
- Batch-Specific Calibration : Account for matrix effects (e.g., organic carbon content) by calibrating with site-specific soil extracts.
- Degradation Studies : Conduct controlled photolysis experiments to quantify 3,9,10-Cl3Phe’s half-life under UV exposure.
Reference : Variability in normalized ratios underscores the need for robust internal standards .
Basic Question: What are the key parameters for optimizing GC-MS analysis of this compound?
Answer:
- Column Selection : Use a mid-polarity column (e.g., DB-35MS) to improve isomer separation.
- Temperature Program : Start at 60°C (2 min hold), ramp at 10°C/min to 300°C (10 min hold).
- Ionization Mode : Electron impact (EI) at 70 eV; monitor characteristic ions (e.g., m/z 212 for molecular ion [M]⁺).
- Detection Limits : Achieve sub-ppb detection using selective ion monitoring (SIM).
Reference : Structural identification relies on precise retention times and fragmentation patterns .
Advanced Question: What factors influence the environmental stability of this compound, and how can its degradation pathways be studied?
Answer:
3,9,10-Cl3Phe degrades via:
- Photolysis : Exposure to UV light induces dechlorination, forming di- and mono-chlorinated phenanthrenes.
- Microbial Metabolism : Anaerobic bacteria in sediments may reductively dechlorinate the compound.
- Experimental Design :
- Photodegradation : Use solar simulators to measure reaction kinetics.
- Metabolic Pathways : Incubate with enriched microbial consortia and analyze metabolites via LC-MS/MS.
Reference : Stability under photo-irradiation is critical for long-term environmental monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
